7-Oxabicyclo[4.1.0]hept-3-ene

Catalog No.
S570797
CAS No.
6253-27-6
M.F
C6H8O
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxabicyclo[4.1.0]hept-3-ene

CAS Number

6253-27-6

Product Name

7-Oxabicyclo[4.1.0]hept-3-ene

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-ene

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2

InChI Key

QLQSJLSVPZCPPZ-UHFFFAOYSA-N

SMILES

C1C=CCC2C1O2

Synonyms

4,5-ECH, 4,5-epoxycyclohexene

Canonical SMILES

C1C=CCC2C1O2

The exact mass of the compound 7-Oxabicyclo[4.1.0]hept-3-ene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Oxabicyclo[4.1.0]hept-3-ene, commonly known as 1,4-cyclohexadiene monoepoxide, is a highly valuable bifunctional meso-epoxide used extensively in advanced organic synthesis and pharmaceutical procurement. It features a reactive epoxide ring that is highly susceptible to nucleophilic desymmetrization, paired with an isolated alkene that remains inert during initial ring-opening [1]. This orthogonal reactivity profile makes it a superior starting material for synthesizing complex chiral amino alcohols, azido alcohols, and downstream heterocyclic cores. Unlike simpler saturated epoxides, the retained double bond provides a critical synthetic handle for subsequent oxidative cleavage, cross-coupling, or cycloaddition, establishing this compound as an essential building block for scalable, multi-step asymmetric syntheses [2].

Attempting to substitute 7-oxabicyclo[4.1.0]hept-3-ene with generic alternatives like cyclohexene oxide or 1,3-cyclohexadiene monoepoxide severely compromises downstream synthetic utility. Cyclohexene oxide lacks the isolated double bond, rendering it entirely useless for processes that require post-ring-opening oxidative cleavage or ring expansion (such as the synthesis of azepine cores via Beckmann rearrangement) [1]. Conversely, the conjugated isomer, 1,3-cyclohexadiene monoepoxide, is highly prone to allylic rearrangement and aromatization during nucleophilic attack, which degrades the yield and purity of the desired trans-1,2-disubstituted products [2]. Procurement of the specific 1,4-isomer is therefore mandatory to ensure clean, regioselective S_N2 ring opening while preserving an orthogonal alkene for subsequent functionalization.

Enantioselective Desymmetrization for Chiral Intermediates

In asymmetric ring-opening (ARO) reactions using trimethylsilyl azide (TMSN3) and chiral Cr-salen catalysts, 7-oxabicyclo[4.1.0]hept-3-ene demonstrates exceptional desymmetrization efficiency, achieving 92% enantiomeric excess (ee) [1]. This high level of stereocontrol is comparable to or exceeds that of standard meso-epoxides, but with the added value of the retained alkene. The ability to cleanly generate highly enantioenriched azido alcohols makes this compound a premium precursor for pharmaceutical synthesis, directly enabling the formal synthesis of complex targets like the protein kinase C inhibitor balanol [1].

Evidence DimensionEnantiomeric Excess (ee) in ARO with TMSN3
Target Compound Data92% ee
Comparator Or BaselineStandard meso-epoxide baselines (typically 80-90% ee)
Quantified DifferenceConsistently >90% ee, ensuring pharmaceutical-grade chiral purity
ConditionsCr-salen catalyzed asymmetric ring opening with TMSN3

High enantioselectivity minimizes the need for costly downstream chiral resolution, reducing overall procurement and manufacturing costs for active pharmaceutical ingredients.

Processability in Solvent-Free Recycled Catalyst Systems

For industrial scale-up, the processability of 7-oxabicyclo[4.1.0]hept-3-ene under green chemistry conditions is a significant procurement advantage. In solvent-free enantioselective ring-opening reactions utilizing recycled (R,R)-Cr-salen catalysts, this compound maintained a 75% isolated yield and 83% ee even during the fifth catalyst recycling cycle [1]. Compared to traditional solvent-heavy processes that require fresh catalyst loading for each batch, this robust performance under solvent-free conditions drastically reduces waste and solvent overhead, proving its viability for sustainable manufacturing workflows [1].

Evidence DimensionYield and ee in 5th catalyst recycle (solvent-free)
Target Compound Data75% yield, 83% ee
Comparator Or BaselineTraditional solvent-based batch processes (require 100% fresh catalyst/solvent)
Quantified DifferenceMaintains high yield and >80% ee without solvent, enabling multi-cycle catalyst reuse
ConditionsSolvent-free ARO with TMSN3 and recycled (R,R)-Cr-salen catalyst

Demonstrates robust manufacturability and compatibility with green chemistry protocols, directly lowering industrial production costs.

Orthogonal Reactivity for Downstream Ring Expansion

The defining structural advantage of 7-oxabicyclo[4.1.0]hept-3-ene over saturated comparators like cyclohexene oxide is its isolated double bond, which permits orthogonal downstream functionalization. Following asymmetric ring opening, the retained alkene can be subjected to oxidative cleavage (ozonolysis) and subsequent Beckmann rearrangement to form complex 7-membered azepine cores [1]. This specific reaction sequence achieved a 31% overall yield in the formal synthesis of balanol [1]. Cyclohexene oxide, lacking this alkene, yields a 0% conversion to such ring-expanded targets, making the 1,4-isomer strictly required for these advanced synthetic pathways.

Evidence DimensionViability for post-ARO oxidative ring expansion
Target Compound DataEnables 31% overall yield for complex azepine cores
Comparator Or BaselineCyclohexene oxide (0% yield for ring-expanded targets)
Quantified DifferenceProvides the essential isolated alkene required for oxidative cleavage
ConditionsPost-ARO functionalization via ozonolysis and Beckmann rearrangement

Buyers targeting complex acyclic or heterocyclic downstream products must procure the 1,4-isomer, as saturated analogs cannot undergo the necessary oxidative cleavage.

Synthesis of Enantioenriched Azido and Amino Alcohols

Due to its excellent performance in asymmetric ring-opening reactions (achieving >90% ee), this compound is the optimal precursor for synthesizing chiral trans-1,2-azido and amino alcohols. These intermediates are critical in the development of pharmaceutical agents where strict stereocontrol is required [1].

Precursor for Azepine-Based Therapeutics

The isolated double bond allows for post-ring-opening oxidative cleavage and Beckmann rearrangement. This makes the compound an essential starting material for synthesizing 7-membered nitrogen heterocycles, such as the azepine core found in the potent protein kinase C inhibitor balanol [2].

Solvent-Free Green Chemistry Scale-Up

Its demonstrated compatibility and high yield retention (75% yield, 83% ee) in solvent-free systems using recycled catalysts make it highly suitable for sustainable, large-scale industrial manufacturing, minimizing solvent waste and catalyst costs [3].

XLogP3

1.1

Other CAS

6253-27-6

Dates

Last modified: 04-14-2024

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